5-(2-Aminoethyl)-1h-pyrazole-4-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethyl hydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazole ring. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their functions and mechanisms.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrazole ring can also participate in π-π interactions, further modulating the compound’s effects. These interactions can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Another nitrogen-containing heterocycle with similar biological activities.
Imidazole: A five-membered ring with two non-adjacent nitrogen atoms, used in various applications.
Pyrrole: A five-membered ring with one nitrogen atom, known for its role in biological systems.
Uniqueness
5-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride is unique due to its specific substitution pattern and the presence of both aminoethyl and carboxylic acid groups. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
5-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.2ClH/c7-2-1-5-4(6(10)11)3-8-9-5;;/h3H,1-2,7H2,(H,8,9)(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDZCHNQYYRNIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)O)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.